

Application Notes and Protocols: Pharmacokinetics of Oral Bemcentinib Administration

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Compound of Interest

Compound Name: Bemcentinib

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Introduction

Bemcentinib (formerly BGB324) is an orally bioavailable and highly selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and the development of therapeutic resistance in various cancers.[2][3] By targeting the intracellular catalytic kinase domain of AXL, **bemcentinib** blocks downstream signaling pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT, thereby inhibiting tumor cell proliferation, survival, and migration.[4][5] These application notes provide a comprehensive overview of the pharmacokinetics of orally administered **bemcentinib**, compiling data from preclinical and clinical studies to support further research and development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of **bemcentinib** has been evaluated in both preclinical species and human clinical trials. The following tables summarize the key pharmacokinetic parameters observed after oral administration.

Clinical Pharmacokinetics

Bemcentinib has been investigated in several Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[1][6] Dosing regimens typically involve a loading dose followed by a daily maintenance dose.[7][8]

Table 1: Pharmacokinetic Parameters of **Bemcentinib** in Adult Patients

Parameter	Value	Study Population / Dose	Citation
Geometric Mean Plasma Trough Concentration	46.72 - 52.97 ng/mL	Advanced NSCLC patients receiving 200 mg loading dose for 3 days, followed by 100 mg maintenance dose (in combination with docetaxel)	[9]
Mean AUC (0-24h) at Steady State	2824 ± 420 ng·h/mL	Advanced NSCLC patients receiving 200 mg loading dose for 3 days, followed by 100 mg maintenance dose (in combination with docetaxel)	[9]
Mean AUC (0-24h) at Steady State (Monotherapy Reference)	3100 ± 1370 ng·h/mL	Monotherapy data for bemcentinib	[9]
Maximum Tolerated Dose (in combination)	200 mg daily (with 400 mg loading dose for 3 days)	Advanced NSCLC patients (in combination with docetaxel 60 mg/m ²)	[8]
Selected Dose (Monotherapy)	400 mg loading dose / 200 mg maintenance dose	Acute Myeloid Leukemia patients	[1]

Note: Pharmacokinetic parameters such as C_{max}, T_{max}, and half-life from a dedicated monotherapy dose-escalation study are pending publication of full results. A Phase 1 study in healthy male subjects is designed to determine AUC_{0-∞}, AUC_{0-tlast}, C_{max}, t_{max}, and t_{1/2} following a single oral dose.[\[10\]](#)

Preclinical Pharmacokinetics

Preclinical studies in various animal models have demonstrated good oral bioavailability and extensive tissue distribution of **bemcentinib**.[\[10\]](#)

Table 2: Summary of Preclinical Pharmacokinetic Parameters of **Bemcentinib**

Parameter	Mouse	Rat	Dog	Monkey	Citation
Bioavailability	High	High	High	High	[10]
Plasma Protein Binding	91.8%	~90%	~90%	~90%	[10]
Volume of Distribution (V _{ss})	-	30-32 L/kg	30-32 L/kg	30-32 L/kg	[10]
Clearance	-	Moderate to High (19-43 mL/min/kg)	Moderate to High (19-43 mL/min/kg)	Moderate to High (19-43 mL/min/kg)	[10]
T _{max}	-	8.9 - 13.3 hours	14.0 - 18.0 hours	6.7 - 28 hours	[10]
Half-life (t _{1/2}) (tissue)	11 - 14 hours	-	-	-	[10]

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

The following protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of oral **bemcentinib**.

Objective: To determine the pharmacokinetic profile of **bemcentinib** in plasma following single and multiple oral doses.

Patient Population: Adult patients with advanced solid tumors for whom **bemcentinib** treatment is indicated.

Dosing Regimen:

- Loading Dose: 400 mg **bemcentinib** administered orally once daily for the first 3 days.
- Maintenance Dose: 200 mg **bemcentinib** administered orally once daily from day 4 onwards.[\[7\]](#)

Blood Sampling Schedule:

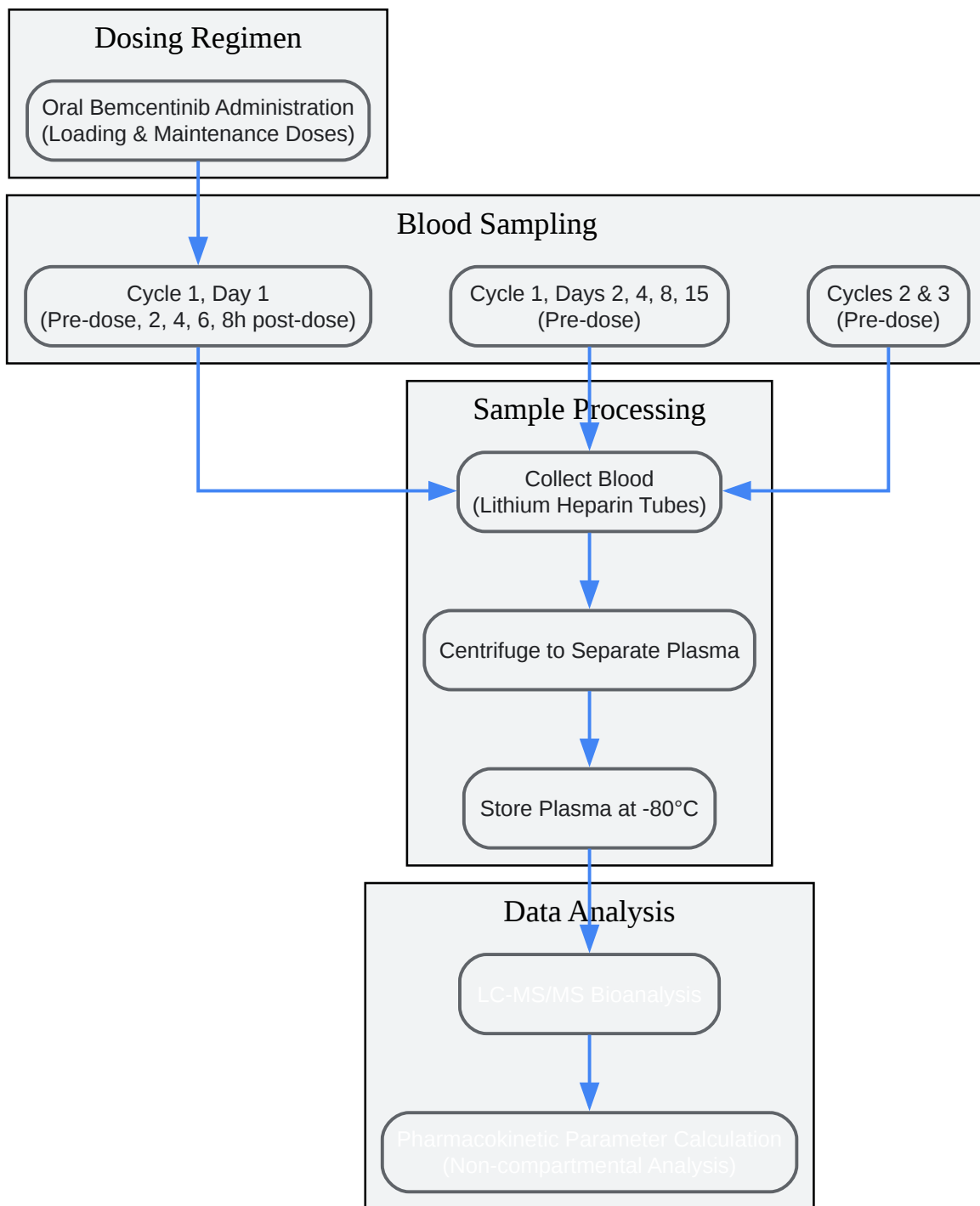
- Cycle 1, Day 1: Pre-dose, and at 2, 4, 6, and 8 hours post-dose.
- Cycle 1, Days 2, 4, 8, and 15: Pre-dose.
- Cycles 2 and 3: Pre-dose on Day 1 of each cycle.[\[7\]](#)

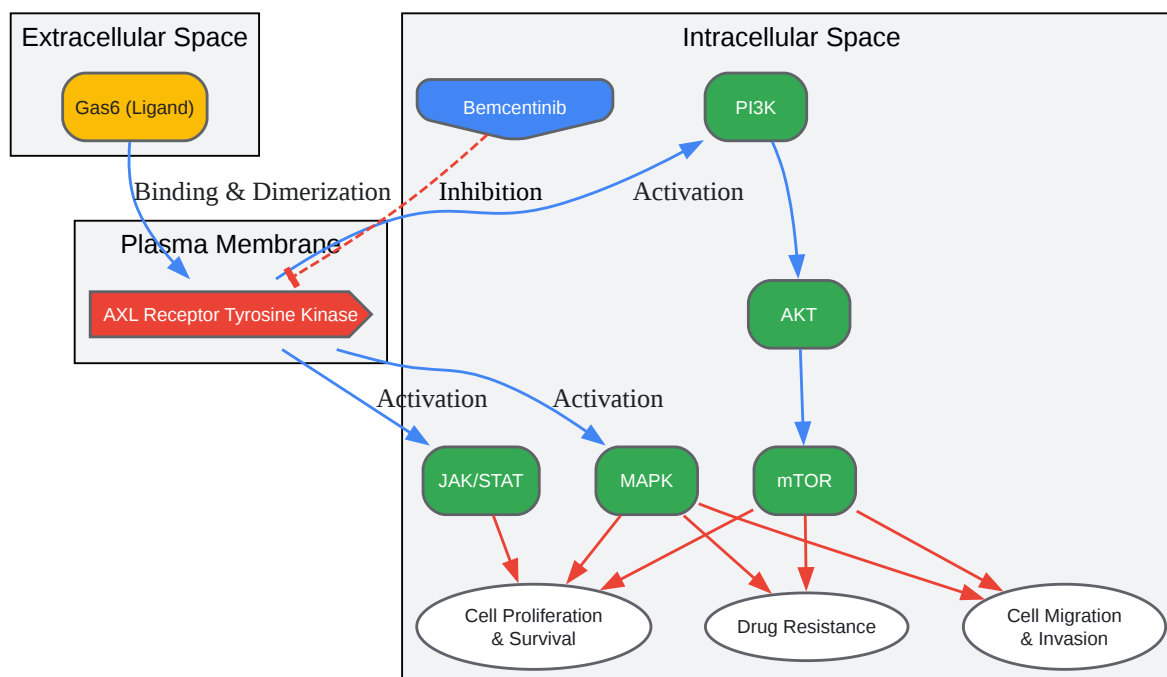
Sample Collection and Handling:

- Collect whole blood samples (approximately 5 mL) into lithium heparin-containing tubes.[\[7\]](#)
- Centrifuge the samples at 1500 x g for 10 minutes at 4°C to separate plasma.
- Transfer the plasma into appropriately labeled cryovials.
- Store plasma samples at -80°C until bioanalysis.

Pharmacokinetic Analysis:

- Plasma concentrations of **bemcentinib** will be determined using a validated LC-MS/MS method.
- Pharmacokinetic parameters (C_{max} , T_{max} , AUC_{0-t} , $AUC_{0-\infty}$, $t_{1/2}$, CL/F , V_z/F) will be calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[\[7\]](#)





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